3-(3-Fluorobenzoyl)benzaldehyde 3-(3-Fluorobenzoyl)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 108440-76-2
VCID: VC19184552
InChI: InChI=1S/C14H9FO2/c15-13-6-2-5-12(8-13)14(17)11-4-1-3-10(7-11)9-16/h1-9H
SMILES:
Molecular Formula: C14H9FO2
Molecular Weight: 228.22 g/mol

3-(3-Fluorobenzoyl)benzaldehyde

CAS No.: 108440-76-2

Cat. No.: VC19184552

Molecular Formula: C14H9FO2

Molecular Weight: 228.22 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Fluorobenzoyl)benzaldehyde - 108440-76-2

Specification

CAS No. 108440-76-2
Molecular Formula C14H9FO2
Molecular Weight 228.22 g/mol
IUPAC Name 3-(3-fluorobenzoyl)benzaldehyde
Standard InChI InChI=1S/C14H9FO2/c15-13-6-2-5-12(8-13)14(17)11-4-1-3-10(7-11)9-16/h1-9H
Standard InChI Key AZDIHRSCDFDFCT-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)C(=O)C2=CC(=CC=C2)F)C=O

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 3-(3-fluorobenzoyl)benzaldehyde. It is also known by several synonyms, including:

SynonymCAS NumberSource
Benzaldehyde, 3-(3-fluorobenzoyl)-108440-76-2PubChem
3-(3-Fluorobenzoyl)benzaldehyde108440-76-2PubChem
DTXSID00550510-PubChem

Molecular Structure and Formula

The molecule consists of a benzaldehyde group (C6_6H5_5CHO) linked to a 3-fluorobenzoyl moiety (C6_6H4_4FCO). The fluorine atom at the meta position of the benzoyl group introduces electronic effects that influence reactivity and intermolecular interactions .

Table 1: Molecular Data

PropertyValueSource
Molecular FormulaC14H9FO2\text{C}_{14}\text{H}_{9}\text{FO}_{2}PubChem
Molecular Weight228.22 g/molPubChem
XLogP33.2 (estimated)PubChem

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocol for 3-(3-Fluorobenzoyl)benzaldehyde is documented in the provided sources, analogous fluorinated benzaldehydes are synthesized via Friedel-Crafts acylation or Ultrasonication-assisted halogenation. For example, a patent describing the synthesis of 3-bromo-4-fluorobenzaldehyde (CN109912396B ) employs dichloromethane as a solvent, sodium hypochlorite as an oxidizing agent, and ultrasonic irradiation to enhance reaction efficiency. This method avoids toxic reagents like molecular bromine, aligning with green chemistry principles .

A plausible route for 3-(3-Fluorobenzoyl)benzaldehyde could involve:

  • Friedel-Crafts Acylation: Reacting benzaldehyde with 3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3_3).

  • Purification: Bulk melting crystallization at controlled temperatures (e.g., 31°C ) to isolate the pure product.

Physical and Chemical Properties

Thermodynamic Properties

Data specific to 3-(3-Fluorobenzoyl)benzaldehyde are scarce, but related fluorinated benzaldehydes exhibit the following properties:

Table 2: Comparative Properties of Fluorinated Benzaldehydes

CompoundBoiling Point (°C)Density (g/mL)SolubilitySource
3-Fluorobenzaldehyde66–68 (20 mmHg)1.17 (25°C)Chloroform, MethanolChemicalBook
3-Bromo-4-fluorobenzaldehyde--DichloromethaneCN109912396B

The electron-withdrawing fluorobenzoyl group likely increases the compound’s melting point compared to non-fluorinated analogs.

Reactivity

  • Aldehyde Group: Participates in nucleophilic additions (e.g., Grignard reactions).

  • Fluorobenzoyl Group: Enhances stability against oxidation due to fluorine’s inductive effect .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Fluorinated benzaldehydes are critical precursors in drug synthesis. For instance, 3-(3-fluorobenzyl)-4-(3-fluoro-benzyloxy)benzaldehyde is an impurity in Safinamide, a Parkinson’s disease medication . While 3-(3-Fluorobenzoyl)benzaldehyde’s direct applications are unconfirmed, its structural features suggest utility in:

  • Antimicrobial Agents: Fluorinated aldehydes inhibit enzymes like tyrosinase .

  • Kinase Inhibitors: The fluorobenzoyl moiety may enhance binding affinity in target proteins .

Materials Science

The compound’s aromatic and electron-deficient structure could make it a candidate for:

  • Liquid Crystals: Fluorine improves thermal stability and mesophase behavior.

  • Polymer Additives: As a crosslinking agent in fluoropolymer synthesis.

Analytical Characterization

Spectroscopic Data

  • NMR: Expected signals include a singlet for the aldehyde proton (~10 ppm) and splitting patterns from aromatic fluorine coupling.

  • IR: Strong absorption bands near 1700 cm1^{-1} (C=O stretch) and 1250 cm1^{-1} (C-F stretch) .

Chromatography

Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for purity analysis, using methods similar to those for 3-fluorobenzaldehyde .

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